4-[4-(4-Hydroxyphenoxy)phenoxy]phenol
Description
Properties
CAS No. |
15051-26-0 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H14O4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,19-20H |
InChI Key |
RLSMYIFSFZLJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
First Coupling: Synthesis of 4-(4-Hydroxyphenoxy)phenol
A mixture of hydroquinone (1,4-dihydroxybenzene) and 4-chlorophenol undergoes reflux in a polar aprotic solvent (e.g., dimethyl sulfoxide) with potassium carbonate as a base. The reaction is driven by dehydrohalogenation, forming 4-(4-hydroxyphenoxy)phenol. Key parameters include:
Second Coupling: Formation of the Triphenoxy Structure
The intermediate 4-(4-hydroxyphenoxy)phenol reacts with a second equivalent of 4-chlorophenol under intensified conditions:
- Solvent : Toluene with potassium hydroxide for azeotropic water removal.
- Temperature : 160–180°C for 4–6 hours.
- Catalyst : Ultrasonic irradiation (20–40 kHz) enhances reaction kinetics by improving mass transfer.
Post-reaction workup involves acidification with hydrochloric acid (20–40% concentration) to precipitate the product, followed by toluene washing to remove unreacted starting materials.
Modern Industrial Synthesis via Continuous Flow Reactors
Recent advancements leverage continuous flow chemistry to improve efficiency and scalability. The method described in CN113429268A for analogous phenoxy compounds provides a template for industrial-scale production:
Reaction Protocol
- Salt Formation : Potassium hydroxide (14–18 wt%), phenol (70–100 wt%), and toluene are refluxed to dehydrate and form a phenoxide salt.
- Continuous Coupling : The phenoxide (Material A) and a second stream containing 4-chlorophenol/phenol (Material B) are pumped into a pipeline reactor under ultrasonic irradiation.
- Flux rates : 630–660 kg/h (Material A) and 310–350 kg/h (Material B).
- Temperature : 160–180°C.
- Workup : The crude product is cooled, acidified, and filtered. Toluene recovers unreacted phenol via distillation.
Performance Metrics
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |
|---|---|---|---|---|---|
| Purity (%) | 96.1 | 97.2 | 96.5 | 96.8 | 97.0 |
| Impurity A (%) | 2.5 | 2.1 | 2.3 | 2.5 | 1.9 |
| Yield (%) | 95.7 | 96.5 | 95.8 | 95.9 | 97.4 |
This method achieves >95% yield and >96% purity by minimizing side reactions (e.g., over-etherification) through precise stoichiometric control and rapid heat dissipation in flow reactors.
Optimization Strategies for Enhanced Selectivity
Solvent and Base Selection
Ultrasonic Irradiation
Ultrasound (20–40 kHz) reduces reaction time by 30–40% through cavitation-induced mixing, particularly beneficial in viscous reaction mixtures.
Temperature Gradients
Maintaining 160–180°C ensures complete dissolution of intermediates while preventing thermal degradation. Exceeding 180°C promotes impurity A (dimerized byproduct) formation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch NAS | 68–72 | 88–92 | Moderate | Low |
| Continuous Flow | 95–97 | 96–97 | High | High |
The continuous flow approach outperforms batch methods in yield and purity, albeit requiring higher initial capital investment.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Scientific Research Applications
Lung Cancer: 4-HPPP has demonstrated selective cytotoxicity against non-small-cell lung cancer (NSCLC) H1299 cells . It inhibits the proliferation and migration of NSCLC cells, as validated through in vivo zebrafish-based tumor xenograft assays . The compound increases reactive oxygen species (ROS) in NSCLC cells, upregulates superoxide dismutases (SODs) 1/2, and downregulates peroxidase (PRX) . 4-HPPP also induces aneuploidization and accumulation of γH2AX, a DNA damage sensor, activating double-strand break (DSB) markers like Ataxia-telangiectasia-mutated and Rad3-related (ATR) in NSCLC cells .
Hepatocellular Carcinoma (HCC): 4-HPPP exhibits inhibitory effects on HCC cell lines . It induces DNA damage, evidenced by increased γH2AX levels in Huh7 cells . However, it upregulates pro-survival proteins like phosphorylated protein kinase B (Akt) and survivin in Ha22T cells, potentially leading to chemoresistance . Blocking extracellular signal-regulated kinases (ERK) enhances 4-HPPP's cytotoxicity against Ha22T cells, indicating ERK's pro-survival role in 4-HPPP-induced anti-HCC effects .
Mechanistic Insights
- Reactive Oxygen Species (ROS) Modulation : 4-HPPP increases ROS levels in cancer cells, impacting cell survival and proliferation .
- DNA Damage Induction : The compound induces DNA damage, activating DNA damage response pathways .
- Apoptosis and Autophagy : 4-HPPP induces apoptosis and autophagy in cancer cells .
- ERK/MAPK Pathway : The involvement of the ERK/MAPK pathway in chemoresistance suggests that combining ERK inhibitors with 4-HPPP could enhance its anticancer effect in HCC cells overexpressing ERK .
Synthesis and Derivatives
- Synthesis of Phenol Derivatives : Phenol derivatives, including m-aryloxyphenols, are crucial as building blocks for synthesizing bioactive natural products and conducting polymers .
- Ullmann Coupling Reaction : The Ullmann coupling reaction is used to synthesize meta-substituted phenol derivatives like 3-(4-bromophenoxy)phenol, using copper iodide, potassium carbonate, and L-proline as catalysts in DMSO .
- Multistep Synthesis : A four-step method can synthesize 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol, involving the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .
Potential Applications
- Treatment of Metabolic Disorders : Some synthesized compounds related to phenoxyphenols possess peroxisome proliferator-activated receptor (PPAR) agonist properties, useful in treating conditions related to lipid and glucose metabolism disorders, such as metabolic syndrome, diabetes, dyslipidemias, and obesity .
- Fluorogenic Probes : Phenoxyphenol derivatives can enhance fluorogenic probes for measuring hypochlorous acid or hydroxyl radicals in biological samples, like cells and tissues .
Mechanism of Action
The compound exerts its effects primarily through the regulation of autophagy and apoptosis. It downregulates the expression of α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the activation of specific signaling pathways that control cell survival and death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
4-HPPP belongs to a broader class of phenoxyphenol derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Functional Analogues
Mechanistic Insights and Selectivity
ROS and DNA Damage Pathways
4-HPPP induces ROS accumulation in NSCLC cells, upregulating SOD1/2 (ROS scavengers) while downregulating PRX (peroxidase), creating oxidative stress that triggers apoptosis . In contrast, TFPP lacks significant ROS modulation but enhances camptothecin-induced DNA damage .
Autophagy vs. Apoptosis Crosstalk
4-HPPP uniquely balances autophagy and apoptosis: it initiates autophagic flux (LC3-II accumulation) but ultimately overwhelms cellular repair mechanisms, leading to apoptotic cell death . DiTFPP, however, prioritizes autophagy-mediated chemosensitization without direct apoptosis induction .
Selectivity for Cancer Cells
4-HPPP exhibits minimal toxicity in normal hepatocytes, attributed to its preferential disruption of cancer-specific pathways (e.g., hyperactive Akt/mTOR in HCC) . Analogues like Parsai derivatives show broader anti-inflammatory effects but lack comparable cancer cell selectivity .
Biological Activity
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol, commonly referred to as 4-HPPP, is a synthetic phenoxyphenol derivative that has garnered attention for its biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of 4-HPPP
4-HPPP is characterized by its unique molecular structure, which contributes to its biological activities. It has been studied primarily for its effects on various cancer cell lines, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).
Inhibition of Cancer Cell Proliferation
Research has demonstrated that 4-HPPP exhibits selective cytotoxicity against HCC cell lines such as Huh7 and Ha22T. In a study conducted by Liu et al. (2020), it was found that 4-HPPP inhibited cell proliferation and induced apoptosis in HCC cells through mechanisms involving DNA damage and autophagy induction . The compound was shown to downregulate α-tubulin expression and cause nuclear enlargement in treated cells, indicating significant morphological changes associated with cell death.
Table 1: Effects of 4-HPPP on Cancer Cell Lines
| Cell Line | Proliferation Inhibition | Apoptosis Induction | Mechanism of Action |
|---|---|---|---|
| Huh7 | Significant | Yes | DNA damage, autophagy |
| Ha22T | Moderate | Yes | ERK pathway involvement |
| H1299 | Significant | Yes | ROS accumulation |
The mechanisms through which 4-HPPP exerts its anticancer effects are multifaceted:
- Induction of DNA Damage : The compound promotes the accumulation of γH2AX, a marker for DNA double-strand breaks, which is crucial for signaling DNA damage response pathways .
- Reactive Oxygen Species (ROS) Modulation : Treatment with 4-HPPP results in increased ROS levels in NSCLC cells, leading to oxidative stress that contributes to cell death .
- Inhibition of Autophagy : The compound impairs autophagy processes in cancer cells, further enhancing its pro-apoptotic effects .
Selectivity Towards Cancer Cells
One notable aspect of 4-HPPP is its selective toxicity towards cancer cells compared to normal cells. For instance, while it significantly reduces the clonogenic capacity of NSCLC H1299 cells, it exhibits minimal effects on normal lung bronchial epithelial cells (BEAS-2B) . This selectivity underscores its potential as a therapeutic agent with reduced side effects.
Case Studies
Several studies have explored the efficacy of 4-HPPP in various cancer models:
- Hepatocellular Carcinoma Study : In vitro assays showed that higher concentrations of 4-HPPP selectively inhibited the growth of Huh7 cells while inducing apoptosis through ERK pathway modulation . The study suggested that combining 4-HPPP with ERK inhibitors could enhance therapeutic outcomes.
- Non-Small Cell Lung Cancer Study : Another investigation revealed that 4-HPPP effectively reduced the proliferation and migration of NSCLC cells. The results indicated that the compound could serve as a candidate for future NSCLC therapies by modulating ROS levels and inducing aneuploidization .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 4-[4-(4-hydroxyphenoxy)phenoxy]phenol, and how can data discrepancies arise during structural validation?
- Methodological Answer : Characterize the compound using FT-IR (to confirm hydroxyl and ether groups), NMR (¹H and ¹³C for aromatic proton environments and substituent positions), and GC-MS (for molecular ion peaks and fragmentation patterns). Discrepancies may arise due to tautomerism (e.g., keto-enol equilibria in phenolic systems) or impurities from incomplete purification. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
- Methodological Answer : Use Ullmann coupling or nucleophilic aromatic substitution for diaryl ether formation. Control reaction parameters:
- Temperature : Maintain ≤100°C to prevent oxidative dimerization.
- Catalyst : Copper(I) iodide or palladium catalysts for regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Monitor reaction progress via TLC and purify via column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) to remove unreacted phenols .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter.
- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .
Advanced Research Questions
Q. How does this compound modulate autophagy and apoptosis in hepatocellular carcinoma (HCC) cells, and how can contradictory bioactivity data be reconciled?
- Methodological Answer :
- Mechanistic Studies : Conduct western blotting for autophagy markers (LC3-II, p62) and apoptosis regulators (Bax, Bcl-2). Use fluorescence microscopy with LysoTracker Red to monitor lysosomal activity.
- Data Contradictions : Variability may arise from cell line-specific differences (e.g., p53 status) or assay conditions (serum concentration, incubation time). Validate findings across multiple HCC lines (e.g., HepG2, Huh7) and replicate under standardized protocols .
Q. What computational strategies can predict the binding affinity of this compound with acetylcholinesterase (AChE) for neurodegenerative disease research?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the AChE crystal structure (PDB ID 4EY7). Focus on the catalytic triad (Ser203, His447, Glu334).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen-bonding networks and π-π interactions with aromatic residues (Trp286, Tyr337).
- Validation : Compare with experimental IC₅₀ values from Ellman’s assay .
Q. How do substituent modifications on the phenolic rings alter the compound’s antioxidant activity, and what experimental assays are most reliable for quantification?
- Methodological Answer :
- SAR Analysis : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Assays :
- DPPH Radical Scavenging : Measure absorbance at 517 nm; IC₅₀ values <50 µM indicate high activity.
- FRAP : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.
- Confounders : Solvent polarity and pH (use PBS buffer at pH 7.4) .
Q. What are the challenges in quantifying this compound in environmental samples, and how can LC-MS/MS methods be optimized?
- Methodological Answer :
- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution.
- LC Conditions : C18 column, gradient elution (water:acetonitrile + 0.1% formic acid).
- MS/MS Detection : Use MRM transitions (e.g., m/z 291 → 153 for quantification; m/z 291 → 107 for confirmation).
- Matrix Effects : Spike recovery tests (80–120%) to validate method accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
